molecular formula C5H8N4O2 B1339707 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester CAS No. 91616-41-0

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester

Cat. No. B1339707
CAS RN: 91616-41-0
M. Wt: 156.14 g/mol
InChI Key: JMPPMYKMIXZZRM-UHFFFAOYSA-N
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Description

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a tetrazole derivative that is widely used in various fields of research, including medicinal chemistry, biochemistry, and material science.

Scientific Research Applications

Novel Synthesis Approaches

One area of research involving 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester focuses on novel synthesis methods. For example, the compound has been utilized in the development of bis/mono 1-aryl-1H-tetrazole-5-carboxylic acid through the hydrolysis of synthesized esters. This process underscores the compound's resistance to hydrolysis and its potential in creating novel chemical structures with specific properties, such as optimized HOMO and LUMO energy levels observed through DFT B3LYP method analysis (Chandrakumari, Sivakumar, Manikandan, & Gopalakrishnan, 2019).

Role in Drug Prodrugs Synthesis

Another significant application is its role in the synthesis of prodrugs, aiming to enhance the oral bioavailability of therapeutic compounds. This involves chemical modifications, such as esterification, to improve the drug's pharmacokinetic profiles. Notably, compounds derived from this compound have demonstrated marked increases in oral bioavailability, pointing to the compound's utility in developing more effective drug delivery systems (Kubo et al., 1993).

Future Directions

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles . Researchers are still working to develop more efficient and eco-friendly methods for their synthesis . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of carboxylic acid moiety . This suggests that there is ongoing interest in the development and application of tetrazole derivatives, including 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester.

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester plays a significant role in biochemical reactions due to its ability to act as a bioisosteric replacement for carboxylic acids. This compound interacts with various enzymes, proteins, and other biomolecules, mimicking the behavior of carboxylic acids. For instance, it can form stable complexes with metal ions, which are crucial for enzyme catalysis and protein function. The tetrazole ring in this compound can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to biological targets .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. The impact on cellular metabolism is also notable, as this compound can influence metabolic flux and the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an enzyme inhibitor by occupying the active site and preventing substrate binding. Alternatively, it can activate enzymes by stabilizing their active conformation. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes becoming more pronounced over time. These temporal effects are essential for understanding the compound’s long-term impact on biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is critical for its role in various biochemical processes and its overall biological activity .

properties

IUPAC Name

ethyl 1-methyltetrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-3-11-5(10)4-6-7-8-9(4)2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPPMYKMIXZZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550526
Record name Ethyl 1-methyl-1H-tetrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91616-41-0
Record name Ethyl 1-methyl-1H-tetrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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